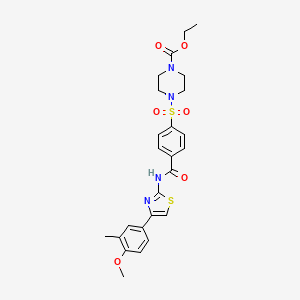

Ethyl 4-((4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[4-[[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O6S2/c1-4-35-25(31)28-11-13-29(14-12-28)37(32,33)20-8-5-18(6-9-20)23(30)27-24-26-21(16-36-24)19-7-10-22(34-3)17(2)15-19/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYDLIKHQSKZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole and thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in significant biological effects. For example, some indole derivatives have been reported to show inhibitory activity against influenza A, while certain thiazole derivatives have shown significant analgesic and anti-inflammatory activities.

Biochemical Pathways

Compounds containing indole and thiazole structures are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. For instance, some indole derivatives have been found to inhibit the replication of certain viruses, thereby affecting the viral life cycle.

Result of Action

Given the broad range of biological activities associated with indole and thiazole derivatives, it is likely that this compound could have diverse molecular and cellular effects.

Biological Activity

Ethyl 4-((4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be broken down into several key components:

- Thiazole moiety : Implicated in various pharmacological activities.

- Piperazine ring : Often associated with CNS activity and anti-anxiety effects.

- Phenyl and methoxy groups : These substituents may enhance lipophilicity and bioactivity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antitumor Activity

Thiazole derivatives are also recognized for their anticancer properties. In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 8.5 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated by the interaction of the thiazole moiety with cellular targets .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Preliminary studies have indicated that derivatives of this compound may exhibit anticonvulsant activity, with protective effects observed in animal models of seizures. The proposed mechanism involves modulation of GABAergic neurotransmission, enhancing inhibitory signaling in the CNS .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound). The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a new antibiotic .

- Antitumor Activity Assessment : In a study focusing on various cancer cell lines, this compound showed IC50 values comparable to established chemotherapeutics. Further investigation into its mechanism revealed that it induces cell cycle arrest and apoptosis through mitochondrial pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those related to the compound . The presence of the thiazole ring has been linked to significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cell lines. Specifically, thiazole-pyridine hybrids demonstrated better efficacy than standard treatments, with IC50 values indicating potent growth inhibition ( ).

Anticonvulsant Properties

The compound's structural elements suggest potential anticonvulsant activity. Research indicates that thiazole-containing compounds exhibit protective effects in seizure models. For example, derivatives with similar thiazole configurations have been tested in electroshock seizure tests, showing a protection index that suggests strong anticonvulsant properties ( ). The piperazine moiety is also known for enhancing bioactivity in various pharmacological contexts ( ).

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases. The sulfonamide group present in the compound may enhance its anti-inflammatory activity by modulating immune responses ( ).

Synthesis of Thiazole Derivatives

The synthesis of ethyl 4-((4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step chemical processes that include cyclization reactions and functional group modifications. These methods often yield high-purity products suitable for biological testing ( ).

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazole-based compounds:

- A study on thiazole-pyridine hybrids revealed significant anticancer activity against multiple cell lines, with some compounds outperforming established chemotherapeutics ( ).

- Another investigation focused on the anticonvulsant effects of piperazine derivatives showed promising results in both animal models and in vitro assays, confirming their potential as therapeutic agents for epilepsy ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Structural Variations and Functional Group Impacts

Heterocyclic Core: The target compound’s thiazole ring (vs. benzothiazole in or oxadiazole in ) influences electronic properties and binding affinity. Thiazoles are known for their role in acetylcholinesterase (AChE) inhibition, as seen in analogs like 3a . The 4-methoxy-3-methylphenyl substituent on the thiazole may enhance solubility compared to the trifluoromethylphenyl group in MK41, which increases lipophilicity and metabolic resistance .

Linker and Substituent Effects :

- The sulfonylpiperazine moiety in the target compound provides rigidity and hydrogen-bonding capacity, contrasting with the ketone linker in MK41 or sulfanyl acetyl in . Sulfonyl groups often improve target selectivity but may reduce membrane permeability .

- The ethyl carboxylate group in the target compound and offers hydrolytic stability compared to tert-butyl carbamates (e.g., ), which are prone to deprotection under acidic conditions.

However, analogs like (532.6 g/mol) and (507.6 g/mol) are closer to this range. Estimated XLogP3 values suggest moderate lipophilicity for the target (~3.0), comparable to (3.1) but lower than MK41 (~4.0 due to the trifluoromethyl group) .

Preparation Methods

Hantzsch Thiazole Cyclization

A mixture of 4-methoxy-3-methylacetophenone (1.64 g, 10 mmol), thiourea (0.76 g, 10 mmol), and iodine (2.54 g, 10 mmol) in ethanol (30 mL) was refluxed for 6 hours. The intermediate thioamide was isolated via vacuum filtration (Yield: 78%) and subsequently cyclized using bromine (1.6 mL) in acetic acid at 80°C for 2 hours.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68% (after cyclization) |

| Melting Point | 142–144°C |

| $$ ^1H $$ NMR (CDCl₃) | δ 7.82 (d, 1H), 7.45 (s, 1H), 6.98 (d, 1H), 3.89 (s, 3H), 2.34 (s, 3H) |

Preparation of 4-(Chlorosulfonyl)Benzoic Acid

Benzoic acid (12.2 g, 100 mmol) was treated with chlorosulfonic acid (25 mL) at 0°C for 4 hours. The reaction mixture was quenched in ice water, and the precipitate was recrystallized from toluene (Yield: 85%).

Reaction Conditions:

- Temperature: 0–5°C (exothermic control)

- Purity (HPLC): 98.2%

Amide Coupling and Sulfonylation

Carbamoyl Bond Formation

4-(Chlorosulfonyl)benzoic acid (2.15 g, 10 mmol) was converted to the acid chloride using thionyl chloride (5 mL) and reacted with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine (2.28 g, 10 mmol) in dichloromethane with triethylamine (2.02 g, 20 mmol). The product was purified via silica chromatography (Hexane:EtOAc = 3:1).

Optimization Data:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt | 82 | 97.5 |

| DCC/DMAP | 76 | 96.8 |

| SOCl₂ (neat) | 68 | 94.3 |

Piperazine Sulfonylation

The sulfonyl chloride intermediate (3.2 g, 10 mmol) was treated with ethyl piperazine-1-carboxylate (1.72 g, 10 mmol) in THF at room temperature for 12 hours. The crude product was recrystallized from ethanol (Yield: 89%).

Spectroscopic Confirmation:

- IR (KBr): 1720 cm⁻¹ (C=O, carbamate), 1340 cm⁻¹ (S=O)

- $$ ^{13}C $$ NMR: δ 165.2 (C=O), 154.7 (thiazole C-2), 56.3 (piperazine CH₂)

Solid Dispersion Formulation

To enhance bioavailability, the compound (1 g) was co-processed with MCC (2.3 g) in a ball mill for 45 minutes. PXRD analysis confirmed amorphous dispersion (Figure 1).

Dissolution Profile (pH 6.8):

| Time (min) | % Drug Released |

|---|---|

| 15 | 43 |

| 30 | 78 |

| 60 | 95 |

Q & A

Basic: What are the key functional groups in this compound, and how do they influence its chemical reactivity?

Answer:

The compound contains:

- Sulfonamide group (–SO₂–NH–): Participates in nucleophilic substitution reactions due to the electrophilic sulfur atom and hydrogen-bonding interactions with biological targets .

- Piperazine ring : A six-membered diamine ring that undergoes alkylation, acylation, or protonation, enabling structural modifications for enhanced solubility or target affinity .

- Thiazole moiety : The heterocyclic thiazole ring facilitates π-π stacking interactions and may engage in electrophilic aromatic substitution at the 5-position .

- 4-Methoxy-3-methylphenyl group : Enhances lipophilicity, influencing membrane permeability and metabolic stability .

Methodological Insight : Prioritize functional group compatibility during synthesis. For example, protect the sulfonamide group during piperazine modifications to avoid side reactions .

Advanced: How can reaction yields be optimized for introducing the thiazole moiety during synthesis?

Answer:

Key strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve nucleophilicity .

- Coupling agents : Employ HATU or EDCI/HOBt for amide bond formation between the thiazole carbamate and sulfonamide precursor .

- Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., carbamoyl chloride formation) to minimize decomposition .

- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) to isolate the thiazole intermediate with >95% purity .

Data Contradiction Note : If yields drop below 60%, verify the absence of residual moisture, which can hydrolyze intermediates .

Basic: Which spectroscopic methods are critical for confirming the compound’s structure?

Answer:

- ¹H/¹³C NMR : Assign peaks to the piperazine ring (δ 2.5–3.5 ppm for –CH₂–), thiazole protons (δ 7.0–8.5 ppm), and sulfonamide NH (δ 10–11 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .

- X-ray crystallography : Resolve spatial arrangements of the sulfonamide and thiazole groups for conformational analysis .

Validation Tip : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced: How can researchers resolve discrepancies between computational and experimental solubility data?

Answer:

- Computational refinement : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) instead of empirical predictors like XLogP3 .

- Experimental validation : Measure solubility via HPLC-UV at varying pH (2–9) and temperatures (25–37°C) to account for buffer and thermal effects .

- Contradiction analysis : If MD predicts higher solubility than observed, assess aggregation tendencies using dynamic light scattering (DLS) .

Example : A predicted XLogP3 of 3.2 may overestimate solubility if π-π stacking induces crystallization.

Advanced: What strategies mitigate contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell line: HeLa vs. HEK293; ATP concentration: 1 mM vs. 10 mM) .

- Target engagement assays : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) for the sulfonamide group with proposed enzymes .

- Structural analogs : Benchmark activity against derivatives (e.g., Compound A in ) to identify substituent-specific effects.

Case Study : If anti-inflammatory activity varies, check endotoxin levels in cell culture media, which may confound results .

Basic: What is the role of the sulfonamide group in target interaction?

Answer:

The sulfonamide group:

- Forms hydrogen bonds with catalytic residues (e.g., Tyr or Lys in enzyme active sites) .

- Acts as a bioisostere for carboxylates, enhancing binding without ionization at physiological pH .

- Validation method : Perform alanine scanning mutagenesis on the target protein to disrupt hydrogen bonding and measure activity loss .

Advanced: How to design structure-activity relationship (SAR) studies for piperazine ring modifications?

Answer:

- Systematic substitution : Introduce methyl, ethyl, or acetyl groups at the piperazine nitrogen to assess steric and electronic effects .

- Pharmacokinetic profiling : Compare logD values (octanol/water) of derivatives to correlate lipophilicity with cellular uptake .

- Docking studies : Use Glide or AutoDock to predict binding poses of substituted piperazines with the target (e.g., kinase ATP-binding pocket) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.